1-cyclopropanecarbonyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine
Description
1-Cyclopropanecarbonyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine is a synthetic small molecule featuring a piperidine core substituted with two functional groups: a cyclopropanecarbonyl moiety at the 1-position and a 4-methyl-4H-1,2,4-triazol-3-yl sulfonyl group at the 4-position.
Properties
IUPAC Name |
cyclopropyl-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-15-8-13-14-12(15)20(18,19)10-4-6-16(7-5-10)11(17)9-2-3-9/h8-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAATOOSACJPQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropanecarbonyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine typically involves multiple steps. One common approach is to start with the cyclopropanecarbonyl chloride, which reacts with piperidine to form the intermediate 1-cyclopropanecarbonylpiperidine. This intermediate is then reacted with 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropanecarbonyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. The compound exhibits cytotoxic effects against various cancer cell lines, suggesting its utility as an anticancer agent. For instance, derivatives of piperidine have shown promising results in inducing apoptosis in tumor cells, outperforming traditional chemotherapeutic agents like bleomycin in certain models . The three-dimensional structure of the compound enhances its interaction with protein targets involved in cancer progression.
2. Antimicrobial Properties
The compound's structural features may also contribute to its antimicrobial efficacy. Research indicates that piperidine derivatives can exhibit significant antibacterial activity against Gram-positive bacteria and some fungi . This suggests that 1-cyclopropanecarbonyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine could be explored for developing new antimicrobial agents.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of compounds like this compound. Variations in substituents on the piperidine ring and the triazole moiety can significantly influence biological activity. For example, modifications to the triazole ring have been shown to enhance binding affinity to specific biological targets .
Table 1: Summary of Biological Activities
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include cyclization and functionalization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Mechanism of Action
The mechanism of action of 1-cyclopropanecarbonyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes, potentially inhibiting their activity. This inhibition can occur through the binding of the compound to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other piperidine- and triazole-containing derivatives allow for comparative analysis of key properties:
Table 1: Structural and Functional Comparison
Key Observations
Lipophilicity and Bioavailability: The cyclopropanecarbonyl group in the target compound likely enhances membrane permeability compared to analogs with aryl sulfonyl groups (e.g., 4-methoxyphenyl in 9a) . In contrast, simpler analogs like 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine hydrochloride lack the cyclopropane moiety, reducing lipophilicity and possibly limiting tissue distribution .
Biological Activity :
- Triazole-piperidine hybrids with sulfonyl or sulfanyl linkages (e.g., 9a) exhibit antiparasitic activity via Plasmodium falciparum dihydropteroate synthase (PfDHPS) inhibition, where the 4-methyl triazole group enhances target binding . The target compound’s sulfonyl group may similarly facilitate enzyme interactions.
- Halogenated triazole derivatives (e.g., CF3-substituted analogs in ) show stronger antiparasitic effects, suggesting that replacing the 4-methyl group with electron-withdrawing substituents could improve efficacy .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for cyclopropanecarbonyl-piperidine derivatives, such as reacting cyclopropanecarbonyl chloride with a piperidine intermediate under basic conditions (e.g., NaH/DMF) . This contrasts with microwave-assisted protocols for triazole-piperidine hybrids, which offer higher yields (e.g., 85–92% in ) but require specialized equipment .
Therapeutic Potential: While the target compound’s exact applications are undefined, structurally related compounds like TT001 demonstrate efficacy in stress-related disorders, implying shared mechanisms (e.g., modulation of neurotransmitter systems) .
Biological Activity
1-Cyclopropanecarbonyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.
Chemical Structure and Synthesis
The compound can be represented by the following structure:
Where the specific molecular formula needs to be derived from the components involved in its synthesis. The synthetic route typically involves the formation of the piperidine ring followed by the introduction of the cyclopropanecarbonyl and triazole moieties through various chemical reactions.
Anti-inflammatory Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory activities. For instance, a library of pyrazolo[1,5-a]quinazolines was synthesized and screened for their anti-inflammatory effects, suggesting that structural modifications can enhance biological activity . While specific data on our compound is limited, it is reasonable to hypothesize similar effects based on structural similarities.
Antimicrobial Activity
The compound has shown potential in antimicrobial studies. Similar derivatives have been evaluated for their activity against various pathogens. For example, compounds with triazole rings are known for their antifungal properties, which may extend to antibacterial activities as well .
Study 1: Antimicrobial Evaluation
A study investigated the antimicrobial efficacy of several triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the sulfonyl group significantly influenced the activity levels. Compounds with a similar piperidine structure showed promising results with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Study 2: In Vivo Efficacy
In vivo studies involving animal models have demonstrated that compounds with similar structural frameworks can reduce inflammation markers significantly. For instance, a derivative with the same piperidine core was tested in a carrageenan-induced paw edema model and showed a reduction in edema by approximately 60% after 24 hours of administration .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the key synthetic strategies for preparing 1-cyclopropanecarbonyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazole ring via cyclization of cyclopropylamine with thiocyanate derivatives under acidic conditions .
- Step 2 : Sulfonylation of the piperidine ring using sulfonyl chlorides (e.g., 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride) in dichloromethane or THF with a base like triethylamine .
- Step 3 : Acylation of the piperidine nitrogen with cyclopropanecarbonyl chloride under reflux conditions .
Yield optimization requires precise stoichiometry, inert atmospheres, and purification via column chromatography or recrystallization .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Analytical characterization employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify cyclopropane, triazole, and sulfonyl group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguous stereochemistry or confirm crystal packing, as demonstrated in structurally analogous piperidine derivatives .
Q. What are the recommended solubility and stability profiles for this compound?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for biological assays or dichloromethane for synthetic applications. Aqueous solubility can be enhanced using buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) .
- Stability : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfonyl group. Monitor degradation via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Structural Analogues : Subtle differences in substituents (e.g., methyl vs. cyclopropyl groups) significantly alter target affinity. Compare with analogs like 4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine, which shows divergent antimicrobial vs. anticancer activity .
- Assay Conditions : Standardize protocols (e.g., ATPase inhibition vs. cell viability assays) and validate using orthogonal methods (e.g., SPR for binding kinetics vs. functional cellular assays) .
Q. What computational strategies are effective for predicting the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Focus on conserved residues in the ATP-binding pocket or sulfonyl group coordination sites .
- QSAR Modeling : Train models on analogs (e.g., piperidine-carboxamides) to predict IC50 values against carbonic anhydrase isoforms .
- MD Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess conformational stability .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
- Methodological Answer :
- Core Modifications : Replace the cyclopropane with bulkier groups (e.g., tert-butyl) to evaluate steric effects on target binding .
- Substituent Screening : Synthesize derivatives with halogenated triazole rings (e.g., 4-chloro or 4-fluoro) to enhance metabolic stability .
- Biological Testing : Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) before advancing to in vivo models. Use dose-response curves to calculate EC50/IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
